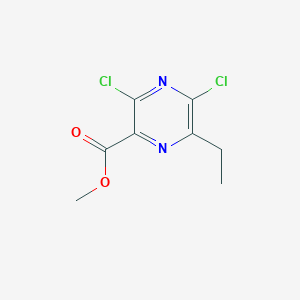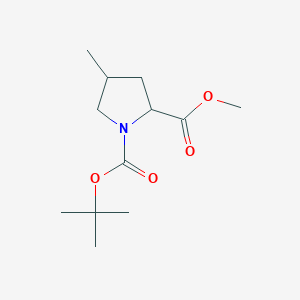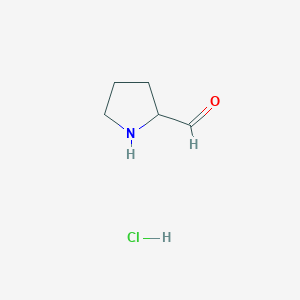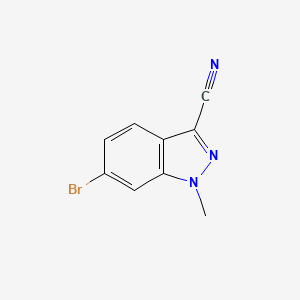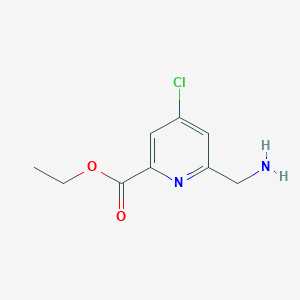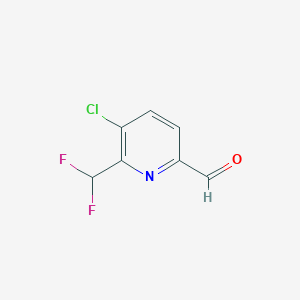
5-Chloro-6-(difluoromethyl)picolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-(difluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H4ClF2NO and a molecular weight of 191.56 g/mol . This compound is characterized by the presence of a chloro group, a difluoromethyl group, and an aldehyde group attached to a picoline ring. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(difluoromethyl)picolinaldehyde typically involves the chlorination and difluoromethylation of picoline derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and difluoromethylating agents like difluoromethyl bromide . The reaction is usually carried out under controlled temperatures and inert atmosphere to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-6-(difluoromethyl)picolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 5-Chloro-6-(difluoromethyl)picolinic acid.
Reduction: 5-Chloro-6-(difluoromethyl)picolinyl alcohol.
Substitution: Various substituted picolinaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-6-(difluoromethyl)picolinaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehyde groups.
Medicine: As a potential precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Chloro-6-(difluoromethyl)picolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity. The chloro and difluoromethyl groups can influence the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-(difluoromethyl)pyridine
- 6-Chloro-5-(difluoromethyl)picolinaldehyde
- 5-Bromo-6-(difluoromethyl)picolinaldehyde
Uniqueness
5-Chloro-6-(difluoromethyl)picolinaldehyde is unique due to the specific positioning of the chloro and difluoromethyl groups on the picoline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and industrial applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C7H4ClF2NO |
|---|---|
Molekulargewicht |
191.56 g/mol |
IUPAC-Name |
5-chloro-6-(difluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H4ClF2NO/c8-5-2-1-4(3-12)11-6(5)7(9)10/h1-3,7H |
InChI-Schlüssel |
FWYFQGDTZXSGCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1C=O)C(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


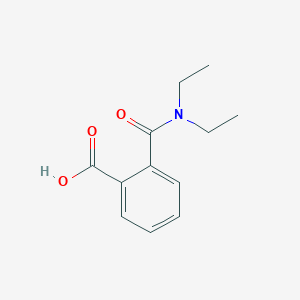
![(5S,8R,9R,17S,18S,21S,24S,26S,27R)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B13914493.png)
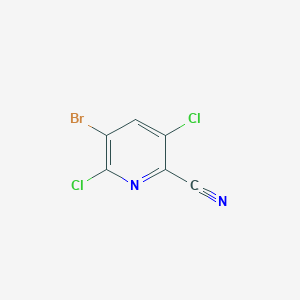
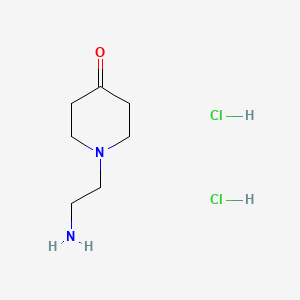
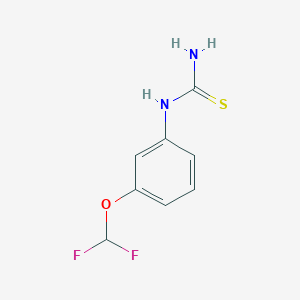

![3-[5-(3,3-Diethoxyprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13914516.png)
![2,2,2-trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone](/img/structure/B13914517.png)
![1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B13914531.png)
